molecular formula C13H19NO4S B4635067 3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid

3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid

Cat. No.: B4635067
M. Wt: 285.36 g/mol
InChI Key: LVUDGXAPZZCDIN-UHFFFAOYSA-N
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Description

3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid is an organic compound with the molecular formula C13H19NO4S It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid typically involves the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with chlorosulfonic acid to form tert-butylsulfamoyl chloride.

    Attachment to the phenyl ring: The tert-butylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-bromophenylpropanoic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The tert-butylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring and propanoic acid moiety may also contribute to its overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butylsulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfamoyl group.

    4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a propanoic acid moiety.

    3-(4-tert-Butylphenyl)propanal: Contains an aldehyde group instead of a propanoic acid moiety.

Uniqueness

3-[4-(Tert-butylsulfamoyl)phenyl]propanoic acid is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)14-19(17,18)11-7-4-10(5-8-11)6-9-12(15)16/h4-5,7-8,14H,6,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDGXAPZZCDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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